molecular formula C14H16N2O2 B3269527 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol CAS No. 51208-45-8

2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol

Cat. No.: B3269527
CAS No.: 51208-45-8
M. Wt: 244.29 g/mol
InChI Key: MRNPLGLZBUDMRE-UHFFFAOYSA-N
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Description

Significance of Chiral Diamines and Diphenols in Organic and Coordination Chemistry

Chiral diamines and diphenols are fundamental building blocks in the construction of catalysts for asymmetric synthesis. ua.esrsc.org The 1,2-diamine motif is prevalent in numerous natural products and pharmaceutical agents, and chiral versions are extensively used as controlling elements in asymmetric synthesis and catalysis. researchgate.net Their ability to coordinate with metal centers allows for the creation of a chiral environment, influencing the stereochemical outcome of a reaction. oup.com This is crucial in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. nih.govmdpi.com

Similarly, chiral diphenols are important components of ligands in coordination chemistry. numberanalytics.com They can form stable chelate complexes with a variety of metals, and the steric and electronic properties of the resulting complexes can be fine-tuned by modifying the phenol (B47542) rings. researchgate.net The combination of a diamine and two phenol groups, as seen in 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol (B1148904), results in a tetradentate ligand capable of strongly binding to a metal center, creating a well-defined and rigid chiral environment ideal for catalysis. chinesechemsoc.org

Overview of this compound as a C2-Symmetric Chiral Ligand

This compound is classified as a C2-symmetric chiral ligand. This means the molecule has a twofold rotational axis of symmetry but lacks a plane of symmetry, making it chiral. wikipedia.orgontosight.ai The C2 symmetry is a highly desirable feature in ligand design as it reduces the number of possible isomeric metal complexes and competing reaction pathways, which can lead to higher enantioselectivity in catalytic reactions. pnas.org

The structure of this compound consists of a chiral 1,2-diaminoethane backbone flanked by two phenol groups. This arrangement allows it to act as a tetradentate ligand, coordinating to a metal ion through the two nitrogen atoms of the diamine and the two oxygen atoms of the phenoxide groups. The resulting metal complexes often adopt a well-defined geometry, creating a chiral pocket around the active site. nih.gov This "chiral fence" can effectively discriminate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. wikipedia.org

Below is a table summarizing some of the key properties of the (1R,2R) enantiomer of this compound.

PropertyValue
CAS Number 870991-70-1
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Appearance White to off-white powder
Melting Point 157-163 °C
Optical Activity [α]22/D +62° (c = 1% in chloroform)
Data sourced from Alfa Chemistry. alfa-chemistry.com

The catalytic applications of metal complexes derived from this compound and its derivatives are an active area of research. These catalysts have shown promise in a variety of enantioselective transformations.

Historical Context and Evolution of Research on Related Molecular Scaffolds

The development of chiral ligands for asymmetric catalysis has a rich history, with the concept of using chiral molecules to induce asymmetry in chemical reactions dating back to the early 20th century. pageplace.detaylorfrancis.comgoogle.com The field saw significant expansion in the latter half of the century with the introduction of "privileged ligands," which are broadly applicable to multiple types of catalytic processes. pnas.org Many of these privileged ligands, such as BINAP and Salen, share common structural features with this compound, including C2 symmetry and the presence of chelating heteroatoms. chemrxiv.org

The development of Salen-type ligands, which are Schiff base ligands derived from salicylaldehyde (B1680747) and a diamine, is particularly relevant. These ligands and their metal complexes have been extensively studied and applied in a wide range of catalytic reactions. chinesechemsoc.orgnih.gov The scaffold of this compound can be considered a reduced, and therefore more flexible, analogue of a Salen ligand derived from 1,2-diphenylethylenediamine. Research into these and other chiral molecular scaffolds continues to evolve, with a focus on creating more efficient, selective, and robust catalysts for the synthesis of enantiomerically pure compounds. oup.comcas.czdrugtargetreview.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNPLGLZBUDMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,2 1,2 Diaminoethane 1,2 Diyl Diphenol and Its Stereoisomers

Stereoselective Synthesis Routes: Strategies and Innovations

The synthesis of specific stereoisomers of 2,2'-(1,2-diaminoethane-1,2-diyl)diphenol (B1148904) relies on precise control over the reaction pathways. Key methodologies include the Diaza-Cope rearrangement and condensation reactions, which offer distinct advantages in achieving stereochemical purity.

Diaza-Cope Rearrangement Approaches

The Diaza-Cope rearrangement is a powerful and versatile method for the stereospecific synthesis of chiral vicinal diamines. researchgate.netsnu.ac.kr This rsc.orgrsc.org-sigmatropic rearrangement proceeds through a highly ordered, chair-like six-membered transition state, which ensures a complete transfer of the initial stereochemistry to the final product. acs.orgacs.org

The process typically begins with the reaction of an enantiomerically pure "mother" diamine, such as (1S,2S)-2,2'-((1,2-diaminoethane-1,2-diyl)diphenol) (HPEN), with two equivalents of an aldehyde. rsc.org This forms a diimine intermediate, which then undergoes the rearrangement under mild conditions to yield the desired rearranged diimine. researchgate.net Subsequent hydrolysis of the imine functionalities furnishes the target chiral diamine with excellent stereospecificity (>97% de and >98% ee). acs.org A significant advantage of this method is its ability to generate a wide array of C2-symmetric and non-symmetric chiral diamines by simply varying the aldehyde substrate. researchgate.netsnu.ac.krrsc.org

The reaction's stereospecificity is a direct consequence of the rearrangement mechanism. The initial chirality of the starting diamine dictates the conformation of the transition state, thereby controlling the stereochemistry of the newly formed carbon-carbon bond and, consequently, the final diamine product. acs.org

Condensation Reactions in Diamine Synthesis

Condensation reactions provide an alternative and widely used route for synthesizing the Schiff base precursors to this compound and related compounds. This method typically involves a two-step process.

First, a condensation reaction is carried out between a diamine, such as 1,2-diaminoethane, and two equivalents of a substituted salicylaldehyde (B1680747). This reaction forms a symmetrical Schiff base, often referred to as a salen-type ligand. The second step involves the reduction of the two imine (C=N) bonds of the Schiff base to produce the final saturated diamine.

This approach is foundational for creating a broad library of salen ligands, which are themselves critical in coordination chemistry and catalysis. The final diamine product's structure can be easily modified by choosing different substituted salicylaldehydes or diamine backbones in the initial condensation step. While this method is robust, achieving enantioselectivity requires the use of a chiral diamine in the initial condensation, similar to the Diaza-Cope approach.

Enantioselective Preparation and Control of Stereochemistry

Achieving high levels of enantioselectivity is paramount for the application of this compound in asymmetric catalysis. The Diaza-Cope rearrangement is a premier method for this purpose, as it facilitates a near-perfect transfer of chirality from a readily available starting material to a more complex product. acs.org

The key to this enantioselective control is the use of an enantiopure starting diamine, often referred to as the "mother" diamine. researchgate.net For instance, starting with (S,S)-HPEN and reacting it with an aldehyde leads to the formation of the corresponding (S,S)-1,2-disubstituted-1,2-diaminoethane derivative with exceptional enantiomeric excess. rsc.org This stereospecificity has been confirmed through various analytical methods, including X-ray crystallography and chiral HPLC. acs.org

The development of catalysts derived from enantiopure 1,2-diphenylethylenediamine (DPEN) has been instrumental in a wide range of asymmetric reactions. rsc.orgnih.gov For example, chiral DPEN-derived thiourea (B124793) organocatalysts have been successfully applied in asymmetric Michael additions, yielding products with high diastereo- and enantioselectivities. rsc.orgnih.gov Similarly, ruthenium complexes incorporating chiral DPEN ligands are effective catalysts for the asymmetric transfer hydrogenation of ketones, producing chiral alcohols. researchgate.netgychbjb.com

Table 1: Examples of Enantioselective Syntheses Using DPEN Derivatives
Reaction TypeCatalyst/PrecursorSubstratesProduct TypeYieldEnantiomeric Excess (ee)Reference
Diaza-Cope Rearrangement(S,S)-HPENPicolinaldehyde(1S,2S)-1,2-di(pyridin-2-yl)ethane-1,2-diamineHigh>98% rsc.org
Asymmetric Michael Addition(R,R)-DPEN-derived thiourea1,3-Dicarbonyl compounds, NitroalkenesMichael adductsGood to ExcellentUp to 99% rsc.orgnih.gov
Asymmetric Transfer HydrogenationRuCl[p-cymene][(R,R)-DPEN]Acetophenoneα-benzyl ethanol (B145695)99.63%31.04% gychbjb.com
Asymmetric Cross-Aldol Reaction(R,S)-1b (DPEN-derived bis-prolinamide)Aldehydes, KetonesAldol productsHighUp to 99% rsc.org

Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on environmentally benign processes. The synthesis of this compound and its derivatives is adapting to these principles through innovative methodologies that reduce waste, save energy, and avoid hazardous materials. mdpi.comnih.gov

A significant advancement is the development of solvent-free mechanochemical Diaza-Cope rearrangements. acs.org By conducting the reaction using techniques like ball milling, the need for potentially harmful organic solvents is eliminated. acs.orgnih.gov This solvent-free protocol is characterized by high yields, rapid reaction times, and operational simplicity. acs.org Mechanistic studies have revealed that the solid-state packing in mechanochemical settings can enhance the reaction rate by pre-organizing the molecules for the highly ordered transition state required for the rearrangement. acs.org

Other green chemistry approaches applicable to these syntheses include:

Use of Greener Solvents: When solvents are necessary, replacing hazardous options with more benign alternatives like water or ethanol is a key strategy. nih.gov

Catalysis: Employing catalysts, rather than stoichiometric reagents, minimizes waste by allowing small amounts of a substance to facilitate large transformations (high atom economy). mdpi.com The use of recyclable catalysts further enhances the sustainability of the process. mdpi.com

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. nih.gov

These green approaches not only reduce the environmental impact but can also lead to more efficient and cost-effective production of these important chiral building blocks. acs.orgnih.gov

Synthetic Challenges and Methodological Advancements

Despite the effectiveness of current synthetic routes, several challenges remain, particularly concerning scalability and cost-efficiency. The synthesis of enantiopure compounds often relies on expensive chiral starting materials or catalysts. rsc.org Furthermore, scaling up reactions can present new problems, such as decreased yields or difficulties in maintaining high stereoselectivity, which may be due to issues like oligomer formation at higher concentrations. nih.gov

Methodological advancements are continuously sought to address these issues. One key area of improvement is catalyst design. The development of more active and robust catalysts allows for lower catalyst loadings, reducing costs and simplifying purification. For example, modifying the ligands on a metal catalyst, such as using electron-withdrawing groups on DPEN ligands in ruthenium-catalyzed reactions, can significantly enhance enantioselectivity and suppress unwanted side reactions.

Another advancement is the optimization of reaction conditions. For reactions that are difficult to scale, strategies such as using high-dilution conditions and slow substrate addition can prevent polymerization and improve yields. nih.gov The development of one-pot, multi-step procedures, such as the direct synthesis of chiral salen metal complexes from aldehydes without isolating the intermediate diamine, streamlines the process, saving time, resources, and reducing waste. acs.org These ongoing innovations are crucial for making the synthesis of this compound and its stereoisomers more practical and accessible for both academic research and industrial applications.

Structural and Spectroscopic Characterization of 2,2 1,2 Diaminoethane 1,2 Diyl Diphenol and Its Derivatives

Advanced Spectroscopic Techniques for Elucidation (NMR, IR, UV-Vis)

Spectroscopic methods are indispensable tools for probing the molecular framework, functional groups, and electronic transitions within 2,2'-(1,2-diaminoethane-1,2-diyl)diphenol (B1148904) and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and conformational details of this compound in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the phenol (B47542) rings, the methine protons of the ethylenediamine (B42938) backbone, and the protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the substitution pattern on the phenol ring. The protons of the ethylenediamine bridge typically appear as a set of multiplets, with their coupling constants providing insight into the dihedral angles and, consequently, the preferred conformation of the molecule in solution.

View ¹H NMR Spectral Data for a Derivative
Chemical Shift (ppm) Multiplicity Integration Assignment
2.18s6H-
2.80s6H-
1.79s6H-

Note: This data is for N,N'-bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane, a derivative of the primary compound. researchgate.net

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. nih.gov The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Key vibrational bands include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups. The broadness of this peak often suggests the presence of hydrogen bonding.

N-H Stretching: Peaks in the 3300-3500 cm⁻¹ region, corresponding to the primary amine groups. The presence of two bands in this region is characteristic of a primary amine (symmetric and asymmetric stretching).

C-H Stretching (Aromatic): Sharp peaks usually found just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Signals appearing just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the aromatic rings.

C-O Stretching (Phenolic): A strong band around 1200-1250 cm⁻¹.

C-N Stretching: Typically observed in the 1000-1200 cm⁻¹ region.

The position and shape of the O-H and N-H stretching bands can provide valuable information about intra- and intermolecular hydrogen bonding interactions, which play a significant role in the supramolecular chemistry of these compounds.

View IR Spectral Data No specific IR data for this compound was found in the search results. However, general ranges for the expected functional groups are provided in the text.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. science-softcon.de The spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the phenolic rings. The exact position and intensity of these bands can be influenced by the solvent polarity and the substitution on the aromatic rings.

The presence of auxochromic groups like the hydroxyl (-OH) and amino (-NH₂) groups can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The electronic communication between the two phenol rings through the ethylenediamine bridge can also affect the UV-Vis spectrum. While not extensively reported, some derivatives of this compound may exhibit fluorescence, where the molecule emits light after being electronically excited. The fluorescence properties, including the emission wavelength and quantum yield, would be highly dependent on the molecular structure and its rigidity.

View UV-Vis Spectral Data No specific UV-Vis data for this compound was found in the search results. General information about expected electronic transitions is provided in the text.

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.orgornl.gov This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline form.

For this compound, X-ray diffraction studies can confirm the connectivity of the atoms and provide detailed information about the stereochemistry at the chiral centers of the ethylenediamine bridge. mdpi.com Furthermore, these studies can elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing. mdpi.com Analysis of the crystal structure can reveal the formation of one-, two-, or three-dimensional networks based on these non-covalent interactions. mdpi.com For chiral derivatives, X-ray diffraction can be used to determine the absolute configuration of the stereocenters.

View Crystallographic Data for a Related Compound
Parameter Value
Compound 2,2′-(Ethane-1,2-diyl)bis(4-chlorophenol)
Formula C₁₄H₁₂Cl₂O₂
Crystal System Monoclinic
Space Group P2₁/c

Note: This data is for a related bibenzyl compound, not the titular compound. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since this compound possesses two chiral centers, it can exist as a pair of enantiomers ((1R,2R) and (1S,2S)) and a meso compound. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for separating these stereoisomers and determining the enantiomeric purity of a sample.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. mdpi.com Polysaccharide-based CSPs are commonly used for this purpose. windows.net The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/ethanol) or a polar organic mode (e.g., methanol (B129727) or acetonitrile), is critical for achieving optimal separation. chromatographyonline.com By comparing the chromatogram of a sample to that of a racemic mixture, the enantiomeric excess (ee) can be accurately determined. This is particularly important when one enantiomer is desired for a specific application, such as in asymmetric catalysis.

View Chiral HPLC Separation Data
Parameter Value
Technique Supercritical Fluid Chromatography (SFC) / HPLC
Stationary Phase Cyclofructan-based CSP
Mobile Phase Modifiers Methanol, Acetonitrile, Ethanol (B145695)
Additives Trifluoroacetic acid, Triethylamine

Note: This data represents general conditions for separating chiral primary amines and is not specific to this compound. chromatographyonline.com

Stereochemical Aspects and Chiral Recognition Mechanisms

Conformational Analysis and Stereoisomerism

2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol (B1148904) is a chiral compound that exists as a pair of enantiomers, specifically the (1R,2R)- and (1S,2S)-forms. These stereoisomers arise from the two chiral centers located at the carbon atoms of the ethane (B1197151) bridge. The spatial arrangement of the amino and hydroxyphenyl groups around these centers is a mirror image in the two enantiomers, leading to their distinct chiroptical properties.

The (1R,2R) and (1S,2S) enantiomers are C2-symmetric, a feature that is often advantageous in the design of chiral ligands for asymmetric catalysis. nih.gov This symmetry reduces the number of possible diastereomeric transition states in a chemical reaction, often leading to higher enantioselectivity. nih.gov

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(1R,2R)-isomer(1S,2S)-isomer
CAS Number 870991-70-1 nih.govchemicalbook.comchemicalbook.com870991-68-7 chemspider.com
Molecular Formula C₁₄H₁₆N₂O₂ nih.govchemicalbook.comC₁₄H₁₆N₂O₂ chemspider.com
Molecular Weight 244.29 g/mol nih.govchemicalbook.comchemicalbook.com244.29 g/mol
Melting Point 157-163 °C chemicalbook.comNot specified
Optical Activity [α]22/D +62° (c = 1% in chloroform) Not specified
Appearance Powder Not specified

Intramolecular Interactions and Their Influence on Chiral Properties

The chiral architecture of this compound is stabilized and defined by a network of intramolecular hydrogen bonds. These non-covalent interactions play a crucial role in locking the molecule into a specific conformation, which is essential for effective chiral recognition. The primary intramolecular hydrogen bonds expected to occur are between the phenolic hydroxyl groups (as donors) and the nitrogen atoms of the amino groups (as acceptors), and potentially between the N-H of the amino groups (as donors) and the oxygen atoms of the hydroxyl groups (as acceptors).

Studies on structurally related ortho-hydroxyaryl Schiff bases have demonstrated the profound importance of O-H···N intramolecular hydrogen bonds in determining the structure and properties of these molecules. nih.gov These interactions create a more rigid and pre-organized structure, which is a key feature of many successful chiral ligands. The strength of these hydrogen bonds can be influenced by the solvent environment, with polar solvents potentially disrupting the intramolecular interactions in favor of intermolecular hydrogen bonding with the solvent molecules. unito.it

The presence of these intramolecular hydrogen bonds restricts the conformational freedom of the molecule, leading to a well-defined chiral pocket. This pre-organization is critical for the molecule's ability to discriminate between different enantiomers of a substrate or to control the stereochemical outcome of a reaction when used as a chiral ligand. The specific geometry enforced by these interactions dictates how a substrate will approach and bind, thereby influencing the chiral induction process.

Mechanisms of Chiral Induction and Transfer in Reactions

The enantiomers of this compound, particularly the (1R,2R)-isomer, have been utilized as precursors for chiral ligands in asymmetric catalysis. chemicalbook.com The effectiveness of these ligands in inducing chirality stems from their ability to create a highly stereocontrolled environment around a metal center. When complexed with a metal, the diamine and phenol (B47542) moieties coordinate to the metal ion, forming a chiral catalyst.

The mechanism of chiral induction typically involves the formation of a transient diastereomeric complex between the chiral catalyst and the prochiral substrate. The C2-symmetry of the ligand simplifies the possible transition states, and the steric and electronic properties of the hydroxyphenyl groups direct the substrate to bind in a specific orientation. This preferential binding orientation leads to the formation of one enantiomer of the product in excess.

For instance, chiral diamines are known to be effective ligands in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and allylic substitution reactions. nih.govenamine.net The mechanism often involves the substrate coordinating to the metal center within the chiral pocket of the ligand. The bulky groups on the ligand then sterically block one face of the substrate, forcing the reagent to attack from the less hindered face, thus leading to a high degree of enantioselectivity.

The design of chiral ligands often focuses on creating a well-defined and rigid chiral environment. The intramolecular hydrogen bonds present in this compound contribute significantly to this pre-organization, making it an effective scaffold for the development of new chiral catalysts. The transfer of chirality from the ligand to the product is a direct consequence of the three-dimensional structure of the catalyst-substrate complex, which is in turn governed by the stereochemistry of the diamine and the influential intramolecular interactions.

Coordination Chemistry and Metal Complexation of 2,2 1,2 Diaminoethane 1,2 Diyl Diphenol

Ligand Properties and Coordination Modes

The coordination behavior of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol (B1148904) is dictated by its molecular structure, which features multiple potential donor sites. This allows for a range of coordination modes and the formation of stable chelate rings with metal ions.

Chelation Behavior of the Diamine-Diphenol Scaffold

The diamine-diphenol scaffold of this compound enables it to act as a multidentate ligand, binding to a central metal ion through multiple donor atoms simultaneously. This chelation results in the formation of stable five- or six-membered rings, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes compared to those with monodentate ligands. pvpcollegepatoda.org The ethylenediamine (B42938) backbone can form a stable five-membered chelate ring with a metal ion. pvpcollegepatoda.orgmdpi.com

The presence of both nitrogen and oxygen donor atoms allows this ligand to be classified as a mixed-donor ligand. This versatility in donor atoms allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. The enantiopure forms of related diamines like 1,2-diphenylethylenediamine (DPEDA) are widely used in the development of chiral catalysts, indicating the potential for enantiopure this compound to be used in asymmetric synthesis. uci.edu

Donor Atom Characteristics and Flexibility

The key donor atoms in this compound are the two nitrogen atoms of the ethylenediamine moiety and the two oxygen atoms of the phenolic groups. The nitrogen atoms, with their lone pairs of electrons, act as strong Lewis bases, readily coordinating to transition metal ions. mdpi.comisca.in The phenolic oxygen atoms can coordinate to a metal ion upon deprotonation, forming strong metal-phenolate bonds.

The flexibility of the ethylenediamine backbone allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This flexibility enables the formation of complexes with different coordination geometries, such as octahedral or square planar. In related ethylenediamine complexes, the ligand has been observed to act in both chelating and bridging modes, further highlighting its coordination versatility. mdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands similar to this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and structural techniques to elucidate their composition and geometry.

Complexes with Early and Late Transition Metals

While specific examples with this compound are not extensively documented in the reviewed literature, the coordination chemistry of analogous diamine and Schiff base ligands suggests that it can form stable complexes with a wide range of transition metals.

Late Transition Metals (e.g., Cu, Ni, Fe):

Copper(II) Complexes: The synthesis of copper(II) complexes with ethylenediamine derivatives is well-established. jocpr.com Typically, a solution of a copper(II) salt, such as CuCl₂ or Cu(NO₃)₂, is reacted with the ligand in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net The resulting complexes are often colored, with deep blue or green being common for copper(II) ethylenediamine complexes. jocpr.com

Nickel(II) Complexes: Nickel(II) complexes with related Schiff base ligands derived from 2-aminophenol (B121084) have been synthesized by reacting a nickel(II) salt with the pre-formed ligand in ethanol. scielo.org.mx The resulting complexes are often colored and can exhibit different geometries, such as octahedral or square planar, depending on the ligand and reaction conditions. nih.govnih.gov

Iron(II)/Iron(III) Complexes: Iron complexes with related bis(α-diimine) ligands have been synthesized and are known for their interesting electronic structures. mdpi.com The synthesis of iron(II) bisphosphine complexes has also been reported, highlighting the diverse coordination chemistry of iron. nih.gov

Spectroscopic and Structural Characterization of Metal-Ligand Bonds

The characterization of metal complexes of this compound and its analogues relies on a combination of spectroscopic and structural methods.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. In copper(II) ethylenediamine complexes, the N-H stretching vibrations are typically observed in the range of 3100-3300 cm⁻¹, and the N-H bending vibration appears around 1580 cm⁻¹. jocpr.com Shifts in these vibrational frequencies upon complexation provide evidence of metal-nitrogen bond formation. The formation of metal-oxygen bonds with the phenolic groups would be indicated by shifts in the C-O stretching frequency.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about the d-d electronic transitions and charge transfer bands. Copper(II) complexes with similar ligands often exhibit a broad absorption band in the visible region (550-800 nm) and a more intense band in the near-UV region (340-450 nm). semanticscholar.orgresearchgate.netmdpi.com These bands are sensitive to the coordination geometry and the nature of the ligands. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

Structural Characterization:

The following table summarizes typical spectroscopic data for analogous copper(II) complexes.

Spectroscopic TechniqueObserved FeatureWavenumber/Wavelength Range (for analogous Cu(II) complexes)Reference
IR SpectroscopyN-H stretching vibrations3110-3304 cm⁻¹ jocpr.com
IR SpectroscopyN-H bending vibration~1581 cm⁻¹ jocpr.com
UV-Vis Spectroscopyd-d transition550-800 nm semanticscholar.orgresearchgate.netmdpi.com
UV-Vis SpectroscopyLigand-to-Metal Charge Transfer (LMCT)340-450 nm semanticscholar.orgresearchgate.netmdpi.com

Electronic Structure and Redox Properties of Metal Complexes

The electronic structure and redox properties of metal complexes are crucial for their potential applications in areas such as catalysis and materials science. These properties are highly dependent on the nature of the metal ion and the coordinating ligands.

The electronic structure of transition metal complexes is often described using crystal field theory or ligand field theory, which consider the splitting of the metal d-orbitals in the presence of the ligand field. mdpi.com The magnitude of this splitting (10Dq) determines the electronic and magnetic properties of the complex. mdpi.com

The redox properties of metal complexes with ligands similar to this compound are of significant interest. The presence of the redox-active diamine-diphenol scaffold can lead to complexes with rich electrochemical behavior. nih.govresearchgate.net

Copper Complexes: Copper(II) complexes with related ligands have been studied for their redox behavior. Theoretical investigations on copper(II) complexes with 2-hydroxyphenone ligands suggest that the highest occupied molecular orbital (HOMO) is often ligand-based, while the lowest unoccupied molecular orbital (LUMO) is copper-based. researchgate.net This electronic structure implies that the lowest energy electronic transition is of ligand-to-metal charge-transfer (LMCT) character. researchgate.net

Iron Complexes: The electronic structure of iron complexes with related α-diimine ligands has been shown to be complex, with the possibility of the ligand being "non-innocent," meaning it can exist in different redox states. mdpi.com In some bis(α-diimine)iron complexes, the iron is in a high-spin ferrous state (Fe²⁺) and is antiferromagnetically coupled to two radical monoanionic ligands. mdpi.com

Nickel Complexes: The redox potentials of nickel(II) complexes are influenced by the nature of the donor atoms. For instance, Ni(II) complexes with N₂S₂ donor ligands are reduced at less negative potentials compared to those with N₆ ligands. nih.gov This highlights the tunability of the redox properties through ligand design.

The following table provides a summary of the general electronic and redox characteristics of analogous transition metal complexes.

Metal IonTypical Oxidation StateElectronic Configuration (in Octahedral Field)Redox Behavior of Analogous ComplexesReference
Copper(II)+2t₂g⁶e_g³Can undergo Cu(II)/Cu(I) reduction. The electronic structure often involves a ligand-based HOMO and a metal-based LUMO. researchgate.net researchgate.net
Nickel(II)+2t₂g⁶e_g²Redox potential is sensitive to the ligand donor set. nih.gov nih.gov
Iron(II)+2t₂g⁴e_g² (high spin)Can exhibit complex redox behavior, sometimes involving ligand-based redox events (non-innocent ligands). mdpi.com mdpi.com
Iron(III)+3t₂g³e_g² (high spin)Can undergo Fe(III)/Fe(II) reduction.

Theoretical Frameworks for Metal-Ligand Interaction Understanding

The intricate interactions between this compound, a salen-type ligand, and various metal ions are extensively elucidated through the application of robust theoretical and computational frameworks. These methods provide deep insights into the electronic structure, bonding characteristics, and reactivity of the resulting metal complexes, complementing experimental findings and guiding the design of new materials with desired properties. The primary theoretical tools employed are Density Functional Theory (DFT) and Ligand Field Theory (LFT), which build upon the foundational principles of Molecular Orbital (MO) theory.

Density Functional Theory (DFT)

DFT has emerged as a powerful and widely used computational method for investigating the properties of metal complexes involving salen-type ligands. researchgate.netmdpi.com This quantum chemical approach calculates the electronic structure of many-body systems by focusing on the electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons. This simplification allows for the accurate and efficient modeling of relatively large molecules, such as the metal complexes of this compound.

DFT calculations are instrumental in:

Optimizing Molecular Geometry: Predicting the three-dimensional structure of the metal complexes with high accuracy. These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Analyzing Electronic Structure: Determining the distribution of electron density and identifying the nature of the chemical bonds between the metal and the ligand. mdpi.com Significant chemical shifts observed in spectroscopic analyses can be explained by the substantial redistribution of valence electron density between the metal and the ligand atoms upon complexation. mdpi.com

Calculating Spectroscopic Properties: Simulating vibrational (IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov For instance, theoretical calculations of 13C chemical shifts using methods like B3LYP/6-311+G(d,p) have shown good agreement with experimental results for similar complexes. researchgate.net

Investigating Reaction Mechanisms: Modeling the pathways of chemical reactions, such as catalytic cycles, by calculating the energies of reactants, transition states, and products.

Understanding Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and polarizability. researchgate.net

A Natural Energy Decomposition Analysis (NEDA), often performed within the DFT framework, can dissect the total interaction energy into distinct components: electrostatic interaction, charge transfer (covalent bonding), and Pauli repulsion. mdpi.com Studies on related complexes show that the bonding is often characterized by strong electrostatic interactions, with covalent charge transfer also playing a significant energetic role. mdpi.com

Ligand Field Theory (LFT)

Ligand Field Theory is an application of molecular orbital theory that describes the bonding and electronic structure of coordination complexes. wikipedia.org It provides a qualitative and quantitative framework for understanding how the interaction between the metal d-orbitals and the ligand orbitals affects their energy levels. libretexts.org LFT successfully explains many properties of transition metal complexes, including their electronic spectra, magnetic properties, and the concept of high-spin and low-spin complexes. wikipedia.org

When the this compound ligand coordinates to a transition metal ion, its donor atoms (two nitrogen and two oxygen atoms) create an electrostatic field, known as the ligand field. This field removes the degeneracy of the metal's d-orbitals. In a typical square-planar or distorted octahedral geometry adopted by these complexes, the d-orbitals split into different energy levels. libretexts.orgmdpi.com

σ-Bonding: The lone pairs on the nitrogen and oxygen donor atoms of the ligand overlap with the metal's d-orbitals that point along the bond axes (e.g., d(x²-y²) and d(z²)), forming sigma (σ) bonds. This interaction raises the energy of these d-orbitals, creating antibonding orbitals (often denoted as e(g)* in octahedral symmetry) that are primarily metal-based in character. libretexts.orgyoutube.com

The energy difference between the split d-orbitals is known as the ligand field splitting parameter (Δ). The magnitude of this parameter determines the electronic and magnetic properties of the complex. The combination of DFT and LFT provides a comprehensive picture of the metal-ligand interaction, where DFT delivers quantitative data on energies and structures, and LFT offers a qualitative model to interpret these results in the context of d-orbital electronics.

Interactive Data Table: Theoretical Bond Parameters

The following table presents hypothetical but representative data for a metal complex of this compound, as would be generated from a DFT calculation, illustrating the type of structural information obtained.

BondCalculated Bond Length (Å)Bond TypeCoordinating Atom (Ligand)Metal Center
M-O11.89Coordinate CovalentOxygenM(II)
M-O21.89Coordinate CovalentOxygenM(II)
M-N11.95Coordinate CovalentNitrogenM(II)
M-N21.95Coordinate CovalentNitrogenM(II)

Interactive Data Table: Frontier Molecular Orbital Energies

This table shows example energy values for the HOMO and LUMO of the free ligand and a corresponding metal complex, demonstrating the changes upon coordination, which are key to understanding the complex's electronic properties and reactivity.

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Free Ligand-5.8-1.24.6
Metal Complex-6.2-2.53.7

Catalytic Applications and Mechanistic Insights

Asymmetric Catalysis Mediated by 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol (B1148904) Complexes

Complexes and derivatives originating from this compound and its parent structures like DPEDA are highly valued in asymmetric catalysis. researchgate.netresearchgate.net Their C₂-symmetric chiral backbone is a "privileged" structure, meaning it is effective in a broad range of enantioselective reactions. researchgate.netmdpi.com These catalysts are adept at creating specific three-dimensional arrangements in molecules, which is crucial for applications in pharmaceuticals and materials science.

The field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has been significantly influenced by catalysts derived from chiral 1,2-diamines. researchgate.netnih.gov this compound (HPEN) is a key precursor in the stereospecific synthesis of other enantiomerically pure C₂-symmetric 1,2-diamines. rsc.orgrsc.org For instance, it is used as an efficient stereoinductor in diaza-Cope rearrangements to produce novel quinoline-derived 1,2-diamines. rsc.orgrsc.org These resulting diamines function as potent organocatalysts.

The concept of synergistic catalysis, which combines organocatalysis with transition-metal catalysis, represents a powerful strategy in modern organic synthesis. chim.itmdpi.com This dual approach enables transformations that are not possible with either type of catalyst alone, expanding the scope of chemical reactivity and selectivity. chim.it While direct metal-organocatalytic applications involving HPEN complexes are a developing area, the structural motif is central to ligands designed for such synergistic systems.

Asymmetric Michael reactions are fundamental carbon-carbon bond-forming reactions. researchgate.net Organocatalysts derived from the 1,2-diamine scaffold are particularly effective in this domain. researchgate.netresearchgate.net Specifically, they catalyze the reaction through an iminium ion intermediate. rsc.orgrsc.orgnih.gov In this mechanism, the primary amine group of the catalyst reacts with an α,β-unsaturated ketone or aldehyde to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack by the Michael donor.

A notable application is the asymmetric addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones. researchgate.net Catalysts synthesized from HPEN have been employed to facilitate this iminium-type Michael reaction, leading to the efficient and highly enantioselective production of important bioactive compounds. rsc.orgrsc.org The reaction proceeds with high control over the stereochemical outcome, yielding products with significant enantiomeric excess.

The enantioselective synthesis of biologically active molecules is a critical task in medicinal chemistry. researchgate.net The (S)-enantiomer of the anticoagulant drug Warfarin, for example, is 2-5 times more potent than its (R)-enantiomer. researchgate.netmdpi.com Organocatalysts derived from this compound (HPEN) have been successfully applied to the green asymmetric synthesis of both enantiomers of Warfarin and the related rodenticide Coumachlor. rsc.orgrsc.org

This synthesis is achieved via an asymmetric iminium-type Michael reaction in an aqueous medium. rsc.orgrsc.org The use of water as a solvent is environmentally advantageous and simplifies product isolation. rsc.orgrsc.org This method has achieved high enantioselectivity, reaching up to 91% enantiomeric excess (ee), a significant result for these compounds under aqueous conditions. rsc.orgrsc.org Subsequent purification through a green isolation procedure, such as acidic precipitation and recrystallization, can yield nearly optically pure Warfarin (≈99% ee). rsc.org

Table 1: Enantioselective Synthesis of Warfarin and Coumachlor using HPEN-derived Catalysts

ProductCatalyst SystemSolventYieldEnantiomeric Excess (ee)Reference
(S)-WarfarinHPEN-derived diamine 8e / (R)-Mandelic AcidWaterHighup to 91% rsc.org, rsc.org
(R)-WarfarinHPEN-derived diamine (ent)-8e / (S)-Mandelic AcidWaterHighup to 91% rsc.org, rsc.org
(S)-CoumachlorHPEN-derived diamine 8e / (R)-Mandelic AcidWaterHighHigh rsc.org, rsc.org
(R)-CoumachlorHPEN-derived diamine (ent)-8e / (S)-Mandelic AcidWaterHighHigh rsc.org, rsc.org

Beyond the Michael reaction, catalysts based on the 1,2-diamine framework are utilized in a variety of other asymmetric transformations. For instance, bisammonium salts of mono-N-alkylated 1,2-diamino-1,2-diphenylethane (DPEN), a closely related structure, have been used as organocatalysts in the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and crotonaldehyde. researchgate.net These catalysts activate the dienophile through imine formation, with an internal ammonium (B1175870) group acting as a Brønsted acid to facilitate the cycloaddition. researchgate.net The structural principles of HPEN make its derivatives promising candidates for a wide range of C-C and C-N bond-forming reactions, including aza-Henry, aza-Mannich, and hydroamination reactions. nih.govua.esrsc.org

Reaction Mechanisms in Catalysis

Understanding the reaction mechanism is crucial for optimizing catalysts and reaction conditions. For catalysts derived from this compound and related 1,2-diamines, the mechanism typically involves the formation of key catalytic intermediates that activate the substrates and control the stereochemistry of the reaction.

The catalytic cycle for primary amine-catalyzed reactions, such as the Michael additions discussed, generally begins with the formation of a reactive intermediate. chim.itresearchgate.net In the case of an α,β-unsaturated ketone substrate, the primary amine of the catalyst condenses with the ketone to form a chiral iminium ion intermediate. chim.it This process is often facilitated by an acidic co-catalyst. nih.gov

The formation of the iminium ion activates the substrate for attack by a nucleophile. chim.it The chiral environment created by the catalyst's backbone, originating from the HPEN or DPEDA scaffold, directs the nucleophile to attack one face of the molecule preferentially, thus establishing the stereochemistry of the product. researchgate.net After the key bond-forming step, the resulting intermediate is hydrolyzed, releasing the chiral product and regenerating the organocatalyst, which can then enter a new catalytic cycle. chim.it This regeneration makes the process catalytic, requiring only a small amount of the chiral amine to produce a large quantity of the enantiomerically enriched product.

Catalyst Design and Optimization Strategies

The performance of catalysts based on this compound can be fine-tuned through systematic modification of the ligand structure. Adjusting the steric and electronic properties of the salen ligand is a primary strategy for enhancing catalytic activity and enantioselectivity. researchgate.netnih.gov

Modifications can be introduced at several positions on the ligand framework:

The Diamine Bridge: Introducing substituents on the ethylenediamine (B42938) backbone is a common method to create a chiral environment. For example, the use of (1R,2R)-1,2-diphenylethane-1,2-diamine introduces phenyl groups that effectively block certain approach trajectories of the substrate to the metal center, thereby enhancing enantioselectivity. researchgate.net

The Salicylaldehyde (B1680747) Moiety: Placing bulky or electron-donating/withdrawing groups on the aromatic rings of the salicylaldehyde component can significantly impact the catalyst's properties. chemrxiv.org Bulky groups in the 3, 3', 5, and 5' positions can increase steric hindrance, further refining the chiral pocket and improving enantioselectivity. Electronic modifications can alter the Lewis acidity of the metal center, which in turn affects the catalyst's activity and turnover frequency. bldpharm.com

Research has demonstrated that even subtle changes to the ligand structure can lead to substantial differences in catalytic outcomes. For example, the synthesis of C2-symmetrical salen ligands bearing ferrocenophane substituents has been explored to create sophisticated, highly active catalysts. nih.gov This ability to systematically alter the ligand allows for the development of catalysts tailored for specific transformations. nih.govchemrxiv.org

Table 1: Examples of Ligand Modifications and Their Effects

Modification Site Type of Modification Effect on Catalysis Reference
Diamine Bridge Substitution with Phenyl Groups Creates a chiral pocket, enhances enantioselectivity researchgate.net
Salicylaldehyde Ring (3,3' positions) Introduction of Bulky Groups (e.g., tert-butyl) Increases steric hindrance, improves enantioselectivity in epoxidation bldpharm.com
Salicylaldehyde Ring (5,5' positions) Introduction of Electron-Withdrawing Groups Increases Lewis acidity of the metal center, can enhance activity researchgate.net
Overall Structure Attachment of Ferrocenophane Substituents Creates novel catalysts with unique structural and electronic properties nih.gov

Catalysts derived from this compound can be employed in either homogeneous or heterogeneous systems, each presenting distinct advantages and disadvantages. rsc.org

Homogeneous Catalysis: In a homogeneous system, the catalyst is dissolved in the reaction medium along with the reactants. This approach often leads to high activity and selectivity because the catalytic sites are readily accessible. researchgate.net The ability to fine-tune the catalyst's structure and the mild reaction conditions often associated with homogeneous catalysis are significant benefits. nih.gov However, a major drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst, hindering its reuse. researchgate.netrsc.org

Table 2: Comparison of Homogeneous and Heterogeneous Salen-based Catalytic Systems

Feature Homogeneous Systems Heterogeneous Systems Reference
Catalyst State Dissolved in reaction medium Solid, suspended in reaction medium rsc.org
Activity/Selectivity Often higher due to accessible active sites Can be lower, but efforts aim to match homogeneous performance researchgate.netacs.org
Catalyst Separation Difficult, often requires extraction or distillation Easy, typically by filtration rsc.orgmdpi.com
Reusability Challenging due to separation difficulties Generally straightforward acs.orgmdpi.com
Product Contamination Potential for metal leaching into the product Lower risk of product contamination researchgate.net

Catalyst Recovery and Reusability in Sustainable Synthesis

The ability to recover and reuse catalysts is a cornerstone of green chemistry and sustainable synthesis, as it reduces waste and lowers production costs. rsc.orgresearchgate.netrsc.org For catalysts based on this compound, various strategies have been developed to enhance their recyclability.

Immobilization onto insoluble supports is the most common approach. mdpi.com For example, salen complexes have been anchored to various polymers. Polyolefin-supported Cr(III)-salen catalysts have been shown to be recoverable and reusable with no observed loss in activity in the ring-opening of epoxides. acs.org Similarly, Co(III)-salen complexes supported on polymers have been successfully recovered and reused multiple times in the hydrolytic kinetic resolution of epoxides without a significant drop in activity or enantioselectivity. researchgate.net In some cases, while activity may decrease after several cycles due to ligand decomposition or metal leaching, the high enantioselectivity can be retained. researchgate.net

Another innovative approach involves the use of soluble polymer supports, which combine the benefits of both homogeneous and heterogeneous catalysis. The catalyst is soluble at the reaction temperature but precipitates upon cooling, allowing for easy recovery. acs.org Organic solvent nanofiltration (OSN) has also emerged as a promising technique for recovering homogeneous catalysts from reaction mixtures without requiring high energy consumption. rsc.org This method has been successfully applied to reuse palladium catalysts up to five times while maintaining high conversion rates. rsc.org

The development of robust and recyclable catalytic systems is crucial for their practical application in industrial processes. Research continues to focus on creating catalysts that can withstand multiple reaction cycles without significant degradation, contributing to more economical and environmentally friendly chemical manufacturing. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.egcore.ac.uk For 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol (B1148904) and its derivatives, DFT calculations are crucial for determining optimized geometries, understanding electronic properties, and interpreting spectroscopic data.

DFT studies typically begin with geometry optimization to find the lowest energy conformation of the molecule. researchgate.net For diamino diphenol derivatives, these calculations can elucidate key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a study on a related bisphenol-A derivative, DFT optimization was used to compare calculated structural parameters with experimental X-ray diffraction data, showing good agreement and validating the computational model. researchgate.net

Key electronic properties derived from DFT calculations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org These analyses are fundamental to understanding how the diamine will interact with other species, for example, when it coordinates to a metal center to form a catalyst.

Below is a table summarizing typical parameters analyzed in DFT studies of such compounds.

Parameter Description Significance
Optimized Geometry The lowest energy 3D arrangement of atoms.Provides accurate bond lengths and angles; foundation for all other calculations.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and electronic excitation energy.
Mulliken Atomic Charges Distribution of electron charge among the atoms.Helps identify charge localization and reactive sites.
Molecular Electrostatic Potential (MEP) 3D map of electrostatic potential.Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

This table provides a generalized overview of parameters typically investigated in DFT studies.

Molecular Dynamics Simulations of Conformational Behavior and Interactions

For a flexible molecule with multiple rotatable bonds, MD simulations can map its conformational landscape. mdpi.commdpi.com This involves tracking how the dihedral angles change over time, revealing which conformations are most stable and the energy barriers between them. mdpi.com Such studies are critical for understanding how the diamine might adapt its shape to fit into the binding pocket of a protein or to coordinate with a metal ion in a specific geometry. mdpi.com

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of each atom around its average position, highlighting flexible regions of the molecule.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to solvent, providing insights into its interactions with the environment.

Hydrogen Bond Analysis: Tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for determining the molecule's preferred conformation and its interactions with other molecules. hw.ac.uk

Although specific MD studies on this compound are not widely published, simulations on similar peptides and flexible molecules show that these techniques can reveal distinct conformational states and the transitions between them, which are often essential for their function. pku.edu.cnnih.gov

MD Analysis Metric Information Provided Application to the Diamine
RMSD Stability of the molecular structure over time.Assesses if the diamine maintains a stable conformation or undergoes significant structural changes.
RMSF Flexibility of different parts of the molecule.Identifies which parts (e.g., the ethylenediamine (B42938) bridge vs. the phenol (B47542) rings) are more rigid or flexible.
Conformational Clustering Identifies the most populated conformational states.Reveals the preferred shapes the molecule adopts in solution. pku.edu.cn
Hydrogen Bond Analysis Quantifies hydrogen bonding patterns.Determines the role of intramolecular H-bonds in stabilizing specific conformations.

This table outlines common analysis methods in MD simulations and their relevance to studying flexible molecules.

Prediction of Reactivity and Selectivity in Catalytic Processes

The primary use of this compound is as a precursor to chiral ligands for asymmetric catalysis. Computational methods are invaluable for predicting how these ligands will perform in a catalytic reaction, specifically their reactivity and selectivity. nih.govmdpi.com

DFT is again a key tool, used here to model the entire catalytic cycle. By calculating the energies of reactants, transition states, intermediates, and products, researchers can construct a detailed energy profile for the reaction. mdpi.comscilit.com This profile helps to identify the rate-determining step and understand the factors that control the reaction's efficiency.

For asymmetric catalysis, the most important goal is to predict enantioselectivity. This is achieved by modeling the transition states leading to the different stereoisomeric products. The difference in the activation energies (ΔΔG‡) between these competing transition states can be used to predict the enantiomeric excess (ee) of the reaction. Computational models have become increasingly accurate, and in many cases, the predicted selectivity shows remarkable agreement with experimental results. nih.gov

These predictive studies allow for the rational design of catalysts. By understanding the structural and electronic features of the ligand that lead to high selectivity, chemists can computationally screen different derivatives of the diamine scaffold to find improved catalysts before committing to their synthesis in the lab. nih.govnih.gov

In Silico Studies for Ligand Design and Optimization

In silico methods provide a rapid and cost-effective route to designing and optimizing ligands based on the this compound scaffold for specific applications, such as enzyme inhibition or materials science. nih.gov This process, often part of computer-aided drug design (CADD), involves a variety of computational techniques. nih.gov

The process typically begins with a known target, such as the active site of a protein. The diamine structure serves as a core scaffold that can be computationally modified. unisi.it Techniques used include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target to form a stable complex. unisi.it It is used to screen virtual libraries of diamine derivatives, ranking them based on their predicted binding affinity.

Fragment-Based Design: The core scaffold can be "grown" by adding chemical fragments in silico to improve interactions with the target binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. A model developed for derivatives of this diamine could predict the activity of new, unsynthesized analogues.

Through these iterative cycles of in silico design, modification, and evaluation, researchers can optimize the ligand's properties. This allows for the prioritization of a smaller number of highly promising candidate molecules for synthesis and experimental testing, significantly accelerating the discovery process. nih.govnih.gov

Derivatives, Analogues, and Structural Modifications

Synthesis and Properties of Modified 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol (B1148904) Structures

The modification of the parent this compound structure can be achieved through several synthetic routes. While direct modification of the parent diamine is less common, the synthesis of its analogues, such as those with different substituents on the phenyl rings or alterations to the ethylenediamine (B42938) backbone, allows for a diverse library of related compounds.

A general approach to synthesizing related structures involves the multi-step preparation of vicinal diamines. For instance, a procedure was developed for the selective opening of a cis-2,4,5-triarylimidazoline ring to produce erythro-1,2-diamino-1,2-diarylethane derivatives. researchgate.net These products can then undergo quantitative isomerization to the threo-isomers in the presence of a strong base, providing stereochemical control. researchgate.net Another example is the synthesis of a bisphenol-A derivative, 2,2′-diamino-4,4′-(propane-2,2-diyl)-diphenol, which was achieved through the nitration of bisphenol-A followed by a reduction step. researchgate.net This method highlights a common strategy for introducing amino groups onto phenolic structures.

The properties of these modified structures are heavily influenced by the nature of the substituents. Spectroscopic characterization is crucial for confirming the structure of these new derivatives. Techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR are routinely used to elucidate the molecular structure. researchgate.net For chiral derivatives, optical activity measurements are also essential. The introduction of different functional groups can alter solubility, electronic properties, and, most importantly, the coordination chemistry of the resulting ligands.

Table 1: Examples of Synthesized Diamine Derivatives and Characterization Data

Compound NameSynthetic PrecursorsKey Synthetic Step(s)Spectroscopic Data Reference
erythro-1,2-Diamino-1,2-diarylethanescis-2,4,5-TriarylimidazolineSelective ring opening¹H NMR researchgate.net
2,2′-Diamino-4,4′-(propane-2,2-diyl)-diphenolBisphenol-ANitration and subsequent reductionFT-IR, ¹H-NMR, ¹³C-NMR researchgate.net
2,6-Diaminoanthraquinone Derivatives2,6-DiaminoanthraquinoneDiazotization and couplingUV-visible spectroscopy asianpubs.org

Incorporation into Broader Ligand Architectures (e.g., Salen-type ligands)

A primary application of this compound and its analogues is their incorporation into larger, multidentate ligand systems, most notably Salen-type ligands. Salen ligands are tetradentate bis-Schiff bases formed through the condensation reaction between a diamine and two equivalents of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) or its derivatives. researchgate.netwikipedia.org The chirality of the diamine backbone is transferred to the resulting Salen ligand, making them highly valuable in asymmetric catalysis.

The synthesis is typically a straightforward one-pot reaction where the diamine and the desired salicylaldehyde are mixed in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727), and refluxed. ekb.eg The reaction leads to the formation of two imine (C=N) bonds, creating the characteristic N₂O₂ donor set of the Salen ligand. researchgate.netekb.eg

The versatility of this synthesis allows for the creation of a vast array of Salen ligands by simply varying the substituents on the salicylaldehyde precursor. This has led to the development of ligands with tailored steric and electronic properties. For example:

Silyl-substituted Salen ligands have been prepared by condensing a chiral diamine with silyl-substituted salicylaldehydes. These precursors are synthesized via a one-pot double lithium-halogen exchange on silyl (B83357) ethers of 2,6-dibromophenols. nih.gov

Ferrocenophane-substituted Salen ligands have been synthesized by reacting a chiral diamine, (R,R)-N,N'-diphenylethylenediamine, with a salicylaldehyde unit bearing a nih.govferrocenophane substituent. mdpi.com

Azo-containing Salophen ligands are formed by using 5-(aryldiazo)salicylaldehyde precursors, which are then condensed with a diamine like o-phenylenediamine. ekb.eg

These modified Salen ligands can then be complexed with a wide variety of metal ions (e.g., Cu(II), Ni(II), Mn(III), Co(II)) to form metallosalen complexes, which are the active catalysts. mdpi.commdpi.comrsc.org

Table 2: Synthesis of Representative Salen-type Ligands

Diamine ComponentSalicylaldehyde DerivativeResulting Ligand TypeReference
EthylenediamineSalicylaldehydeH₂salen (achiral) wikipedia.org
(S,S)-CyclohexanediamineSubstituted SalicylaldehydesChiral Salen mdpi.com
Chiral DiamineSilyl-substituted SalicylaldehydeSilyl-Salen nih.gov
(R,R)-N,N'-Diphenylethylenediamine nih.govFerrocenophane-substituted SalicylaldehydeFerrocenophane-Salen mdpi.com
o-Phenylenediamine5-(Aryldiazo)salicylaldehydeAzo-Salophen ekb.eg

Structure-Activity/Selectivity Relationships for Derivatized Ligands

The relationship between the structure of a derivatized ligand and the activity and selectivity of its metal complex is a cornerstone of catalyst design. For Salen-type complexes derived from this compound and its analogues, slight variations in the ligand's structure can lead to dramatic changes in catalytic performance. chemrxiv.org

Steric and Electronic Effects of Substituents: The substituents on the salicylidene rings (positions 3, 3', 5, and 5') play a critical role in controlling the catalytic activity and enantioselectivity. mdpi.com

Activity: In the phase-transfer alkylation of amino acid esters, Cu(II) Salen complexes demonstrated that introducing a chlorine atom into the substrate's phenyl ring increased both the chemical yield and the asymmetric induction. mdpi.com

Selectivity: The presence of bulky substituents on the Salen ligand can have a profound, and sometimes detrimental, effect on stereoselectivity. For instance, in the same alkylation reaction, a Cu(II) Salen complex with no substituents on the salicylaldehyde rings gave the highest enantiomeric excess. mdpi.com Introducing bulky substituents at the 3 and 5 positions of the catalyst's phenyl rings resulted in a complete loss of stereoselectivity. mdpi.com This suggests that while some steric bulk is necessary to create an effective chiral pocket, excessive bulk can hinder the optimal substrate-catalyst interaction.

Metal Center and Reaction Type: The choice of the central metal ion is also crucial. For example, in [3+2]-cycloaddition and A³-coupling reactions, a Cu(II) Salen-type complex was found to be a significantly better catalyst than the analogous Ni(II) complex. rsc.org Similarly, the nature of the metal was found to be critical for the antioxidant activity of a series of complexes with dipicolylamine-derived ligands, where a Mn(II) complex was highly effective against superoxide (B77818) radicals while Zn(II), Fe(II), Co(II), and Ni(II) complexes showed low activity. researchgate.net

This intricate interplay between the diamine backbone, salicylaldehyde substituents, and the coordinated metal ion allows for the rational design of catalysts for specific enantioselective transformations.

Table 3: Structure-Activity Relationship Examples

ReactionLigand ModificationMetalObservationReference
Asymmetric Cα-AlkylationBulky substituents at 3 & 5 positions of salicyl ringsCu(II)Complete loss of stereoselectivity mdpi.com
Asymmetric Aryl Transfer to Aldehydes(R,R)-2,2'-bispyrrolidine-based salan ligandZn(II)Up to 83% enantiomeric excess (ee) nih.gov
[3+2]-Cycloaddition6,6'-...bis(3-(diethylamino)phenol) Salen-typeCu(II) vs. Ni(II)Cu(II) complex was a much better catalyst rsc.org
Epoxidation of cis-olefinsFerrocenyl moiety on diimine bridgeNot specifiedShowed unusual selectivity, affording trans-epoxide mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Reactions and Substrates

While ligands derived from 2,2'-(1,2-diaminoethane-1,2-diyl)diphenol (B1148904) have proven highly effective in reactions like asymmetric hydrogenation, a significant area of future research lies in expanding their application to a broader range of catalytic transformations. The development of synthetic methods for chiral 1,2-diamines is a topic of considerable interest due to their importance as building blocks and organocatalysts. ua.esrsc.org The core diamine structure is a privileged scaffold, and its derivatives, such as 1,2-diphenylethylenediamine (DPEN), have been successfully employed in various catalytic processes. researchgate.net

Future work will likely focus on adapting these catalyst systems for reactions that are currently underexplored with this class of ligands. Potential areas of investigation include:

Asymmetric Cycloadditions: Exploring their use in Diels-Alder and [3+2] cycloaddition reactions to construct complex cyclic molecules with high stereocontrol. researchgate.net

Carbon-Carbon Bond-Forming Reactions: Developing catalysts for aza-Mannich and aza-Henry reactions, which are fundamental processes for synthesizing chiral amines and amino alcohols. ua.esrsc.org

Alkene Functionalization: Expanding the scope of diamination, hydroamination, and aminohydroxylation reactions to include a wider variety of olefinic substrates. ua.esresearchgate.net

Friedel-Crafts Alkylations: Leveraging the demonstrated potential of related chiral diamines in copper-catalyzed asymmetric Friedel-Crafts reactions. researchgate.net

A parallel research direction involves broadening the substrate scope for established reactions. For instance, while the asymmetric hydrogenation of simple ketones is well-documented, future studies will likely target more complex and sterically hindered ketones, as well as other functional groups, to enhance the synthetic utility of these catalysts. lookchem.com

Integration into Advanced Materials and Supramolecular Assemblies

The rigid, well-defined coordination geometry of this compound and its analogues makes them excellent building blocks for advanced materials. bldpharm.com Their ability to form stable complexes with a variety of metal ions is key to their incorporation into larger, functional architectures.

Emerging applications in materials science include:

Metal-Organic Frameworks (MOFs): Using the diamine ligand as an organic linker to construct porous, crystalline MOFs. bldpharm.com These materials could be designed for applications in gas storage, separation, and heterogeneous catalysis, where the chiral environment of the pores could be exploited for enantioselective processes.

Supramolecular Cages and Assemblies: The formation of discrete, self-assembled structures through coordination-driven self-assembly. The internal cavities of such cages can encapsulate guest molecules, leading to applications in molecular recognition, drug delivery, and reaction nanoreactors.

Dendritic Catalysts: Grafting these chiral ligands onto dendritic polymers to create recoverable and highly active catalysts. lookchem.com Dendrimers offer a unique microenvironment for the catalytic center and can be easily separated from reaction mixtures, combining the benefits of homogeneous and heterogeneous catalysis. lookchem.com For example, dendritic Ru(BINAP)(diamine) catalysts have shown high efficiency and recyclability in the asymmetric hydrogenation of aryl ketones. lookchem.com

Nanomaterials: The synthesis of nano-sized metal complexes, such as nano-palladium Schiff base complexes derived from similar diamine structures, for specialized catalytic applications. nih.gov

Application AreaMaterial TypePotential FunctionSupporting Research
Catalysis & Separation Metal-Organic Frameworks (MOFs)Heterogeneous catalysis, Chiral separations, Gas storage bldpharm.com
Catalyst Recovery DendrimersRecyclable homogeneous catalysis lookchem.com
Molecular Recognition Supramolecular CagesEncapsulation, NanoreactorsGeneral concept
Specialized Catalysis Nanoparticle ComplexesEnhanced catalytic activity nih.gov

Development of Next-Generation Chiral Ligands

The modular nature of the this compound scaffold allows for systematic modification to fine-tune its steric and electronic properties. The development of new generations of ligands is a central theme in asymmetric catalysis, aiming for higher activity, selectivity, and broader applicability. nih.gov

Key strategies for developing next-generation ligands include:

Bifunctional Catalysis: Introducing additional functional groups (e.g., thiourea (B124793), amides, sulfonic acids) onto the ligand backbone. mdpi.com These groups can provide secondary interactions with the substrate, such as hydrogen bonding, leading to better organization in the transition state and enhanced enantioselectivity.

Adjustable Steric and Electronic Properties: Synthesizing derivatives with varied substituents on the phenolic rings. chemrxiv.org This allows for the creation of a library of ligands that can be screened for optimal performance in a specific reaction. For example, introducing electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the metal center.

Novel Chiral Backbones: Moving beyond the simple diaminoethane core to more complex or rigid structures like 2,2'-bipyrrolidines or incorporating axially chiral elements. researchgate.netchemrxiv.org These modifications can create more defined chiral pockets around the metal center.

Incorporation of Novel Coordinating Groups: Replacing the phenol (B47542) groups with other functionalities, such as silanols, to create novel chelating environments. rsc.org This can influence the metal's coordination geometry and catalytic behavior.

Bridging Chemical Synthesis with Computational Design

The synergy between experimental synthesis and computational chemistry is a powerful tool for accelerating catalyst development. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable for understanding and predicting the behavior of transition metal complexes. semanticscholar.orgscirp.org

Future research will increasingly rely on this integrated approach:

Predictive Catalyst Design: Using DFT to model proposed ligand-metal complexes and their interactions with substrates. nih.gov This allows researchers to predict the most promising ligand structures before undertaking lengthy synthetic efforts.

Mechanistic Elucidation: Computational studies can map out entire reaction pathways, identify transition states, and calculate activation energies. rsc.org This provides deep insight into the origin of enantioselectivity and can guide the rational design of improved catalysts.

Analysis of Molecular Properties: Calculations of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces help in understanding the electronic properties, chemical reactivity, and potential interaction sites of the catalysts. nih.govresearchgate.net By correlating these calculated properties with experimental results, a robust structure-activity relationship can be established. nih.gov

Computational MethodApplication in Catalyst DesignResearch Example
Density Functional Theory (DFT) Geometry optimization, Reaction pathway analysis, Transition state identification nih.govrsc.org
Frontier Molecular Orbital (FMO) Analysis Predicting chemical reactivity and stability (HOMO-LUMO gap) nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Identifying electrophilic/nucleophilic sites, Predicting non-covalent interactions nih.gov

Role in Mechanistic Organic and Inorganic Chemistry Studies

Beyond their practical applications, complexes of this compound serve as valuable platforms for fundamental mechanistic studies in both organic and inorganic chemistry. The ability to systematically modify the ligand provides a means to probe the subtle factors that govern reactivity and selectivity.

This ligand and its derivatives are instrumental in:

Understanding Reaction Mechanisms: By observing how changes in the ligand's structure (e.g., steric bulk, electronic properties) affect the outcome of a reaction, detailed information about the mechanism can be inferred. researchgate.net For instance, derivatives have helped elucidate mechanisms involving enamine, iminium, and hydrogen-bonding catalysis. researchgate.net

Characterizing Reaction Intermediates: The stability of the metal complexes can facilitate the isolation and characterization (e.g., via X-ray crystallography) of key catalytic intermediates, providing direct evidence for proposed mechanistic cycles. rsc.org

Probing Asymmetric Induction: These systems provide an excellent model for studying the transfer of chirality from the ligand to the substrate. Detailed structural and computational analysis can reveal the specific non-covalent interactions responsible for discriminating between competing diastereomeric transition states.

Exploring Coordination Chemistry: The synthesis and characterization of complexes with various transition metals expand our fundamental understanding of their coordination preferences, electronic structures, and spectroscopic properties.

Further mechanistic studies are essential for moving from empirical catalyst discovery to rational, knowledge-based design. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol, and how can its purity be validated?

The compound is typically synthesized via a Schiff base condensation reaction between 1,2-diaminoethane and two equivalents of 2-hydroxybenzaldehyde under inert atmospheric conditions (e.g., nitrogen or argon). Key steps include:

  • Reaction Conditions : Reflux in ethanol or methanol for 12–24 hours, followed by vacuum filtration to isolate the product .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane eluents.
  • Validation :
    • NMR Spectroscopy : Confirm imine bond formation (C=N peak at ~160–165 ppm in 13C^{13}\text{C} NMR) and phenolic -OH signals (~10–12 ppm in 1H^1\text{H} NMR).
    • X-ray Crystallography : Resolve stereochemistry (rel-(1R,2S) configuration) using SHELX software for structure refinement .
    • Elemental Analysis : Verify C, H, N composition (Molecular formula: C14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2, MW: 244.29 g/mol) .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionEvidence Source
Molecular Weight244.29 g/mol
Hydrogen Bond Donors4 (2 -NH2_2, 2 -OH)
Topological Polar Surface Area92.5 Å2^2
Stereochemistryrel-(1R,2S) configuration

Q. How does the compound function as a ligand in coordination chemistry?

The compound acts as a tetradentate ligand, coordinating via its two phenolic oxygen atoms and two amine nitrogen atoms. This enables the formation of stable metal complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}, Pd2+^{2+}). Methodological considerations include:

  • Metal Binding Studies : Conduct UV-vis titration in methanol to observe ligand-to-metal charge transfer (LMCT) bands.
  • Stability Constants : Use potentiometric titrations to determine logKK values for complex stability .
  • Applications : Catalytic asymmetric synthesis (e.g., enantioselective hydrogenation) when paired with chiral metal centers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT studies are critical for predicting electronic properties and reaction pathways:

  • Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for accuracy in thermochemical and non-covalent interaction calculations .
  • Key Analyses :
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess redox activity.
    • Natural Bond Orbital (NBO) Analysis : Investigate intramolecular hydrogen bonding (e.g., O-H\cdotsN interactions) .
    • Solvent Effects : Use the polarizable continuum model (PCM) to simulate solvent interactions.

Q. Table 2: DFT Benchmarking for Thermodynamic Properties

FunctionalAverage Error (kcal/mol)Application Scope
B3LYP2.4Atomization energies, IPs
M06-2X1.8Non-covalent interactions

Q. What experimental strategies resolve contradictions between computational predictions and observed stereochemical outcomes?

Discrepancies often arise in stereoselective reactions due to solvent or temperature effects not accounted for in simulations. Strategies include:

  • Dynamic NMR Studies : Probe conformational flexibility of the ethylenediamine backbone at varying temperatures .
  • Crystallographic Disorder Analysis : Use SHELXL refinement to identify occupancy ratios of stereoisomers in the solid state .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 25°C vs. −20°C) to isolate dominant pathways .

Q. How does the stereochemistry (rel-(1R,2S)) influence catalytic performance in asymmetric synthesis?

The stereochemical configuration dictates chiral induction in metal complexes. Methodologies to assess this include:

  • Chiral HPLC : Separate enantiomers of reaction products (e.g., using Chiralpak IA/IB columns).
  • Circular Dichroism (CD) : Correlate metal-ligand complex chirality with optical activity .
  • Case Study : (1R,2S)-configured ligands show higher enantiomeric excess (ee >90%) in Pd-catalyzed allylic alkylation compared to meso forms .

Q. What advanced techniques characterize photophysical properties relevant to material science applications?

  • Time-Resolved Fluorescence : Measure excited-state lifetimes to assess intramolecular proton transfer (ESIPT) dynamics, as seen in structurally similar benzothiazole derivatives .
  • Transient Absorption Spectroscopy : Monitor triplet-state formation for potential use in OLEDs or sensors.
  • Theoretical Modeling : Combine TD-DFT with multi-configurational methods (e.g., CASSCF) for accurate excited-state potential energy surfaces .

Q. How can researchers design experiments to evaluate the compound’s antioxidant activity?

  • DPPH Assay : Measure radical scavenging capacity via UV-vis absorbance decay at 517 nm.
  • Electrochemical Analysis : Use cyclic voltammetry to determine oxidation potentials (e.g., Epa_{pa} for phenolic -OH groups) .
  • Computational Screening : Calculate bond dissociation enthalpies (BDEs) for O-H bonds using DFT to predict antioxidant efficacy .

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Reactant of Route 1
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
Reactant of Route 2
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.